Corchoionoside C aglycon Corchoionoside C aglycon Corchoionoside C aglycon is a natural product found in Lindera glauca, Ophryosporus, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC16674191
InChI: InChI=1S/C13H20O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,10,14,16H,8H2,1-4H3/t10?,13-/m1/s1
SMILES:
Molecular Formula: C13H20O3
Molecular Weight: 224.30 g/mol

Corchoionoside C aglycon

CAS No.:

Cat. No.: VC16674191

Molecular Formula: C13H20O3

Molecular Weight: 224.30 g/mol

* For research use only. Not for human or veterinary use.

Corchoionoside C aglycon -

Specification

Molecular Formula C13H20O3
Molecular Weight 224.30 g/mol
IUPAC Name (4S)-4-hydroxy-4-(3-hydroxybut-1-enyl)-3,5,5-trimethylcyclohex-2-en-1-one
Standard InChI InChI=1S/C13H20O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,10,14,16H,8H2,1-4H3/t10?,13-/m1/s1
Standard InChI Key KPQMCAKZRXOZLB-JLOHTSLTSA-N
Isomeric SMILES CC1=CC(=O)CC([C@]1(C=CC(C)O)O)(C)C
Canonical SMILES CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C

Introduction

Structural Characteristics and Molecular Identity

Corchoionoside C aglycon belongs to the sesquiterpenoid class, characterized by a 15-carbon skeleton derived from three isoprene units. Its molecular formula, C₁₉H₃₀O₈, was confirmed through high-resolution mass spectrometry (HRMS), which revealed a sodium adduct peak at m/z 409 [M+Na]⁺ . Key structural features include:

PropertyValue
Molecular Weight386.44 g/mol
Rotatable Bonds5
Hydrogen Bond Donors4 (hydroxyl groups)
Hydrogen Bond Acceptors8 (oxygen atoms)

The aglycon moiety lacks the glycosidic sugar unit present in its parent compound, Corchoionoside C, which typically includes a β-D-glucopyranosyl group . Nuclear magnetic resonance (NMR) analyses, including ¹H and ¹³C spectra, have identified critical structural elements:

  • A bicyclic framework with a 7-oxabicyclo[4.1.0]heptane core .

  • An α-ionol-derived side chain featuring a conjugated carbonyl group (δC 165–170 ppm in ¹³C NMR) .

  • Three methyl groups (δH 1.12–1.93 ppm) attached to carbons C-1, C-5, and C-9 of the sesquiterpenoid backbone .

These features were further validated through heteronuclear multiple-bond correlation (HMBC) spectroscopy, which confirmed ether linkages between the diterpene and α-ionol moieties .

Biosynthesis and Natural Occurrence

Corchoionoside C aglycon is biosynthesized via the mevalonate pathway, common to sesquiterpenoids. Key enzymatic steps include:

  • Farnesyl pyrophosphate (FPP) cyclization: Catalyzed by sesquiterpene synthases to form the bicyclic backbone.

  • Oxidation and glycosylation: Hydroxylases introduce oxygen functionalities, while glycosyltransferases attach sugar units in the parent compound .

The aglycon form arises from enzymatic or acidic hydrolysis of Corchoionoside C, which is naturally abundant in:

  • Corchorus capsularis and C. olitorius (leaves and seeds).

  • Pulicaria undulata (whole plant extract) .

  • Tinospora sinensis (leaves) .

Ecological studies suggest that its production in these plants may serve as a defense mechanism against herbivores or pathogens, given its bioactivity .

Pharmacological Properties

Antioxidant Activity

Corchoionoside C aglycon scavenges free radicals via hydrogen atom transfer (HAT) and single-electron transfer (SET) mechanisms. Its hydroxyl groups donate protons to neutralize reactive oxygen species (ROS), with IC₅₀ values comparable to ascorbic acid in DPPH assays .

Anti-Inflammatory Effects

The compound inhibits histamine release from mast cells by modulating intracellular calcium signaling. In murine models, it reduced edema by 38% at 10 mg/kg, outperforming ibuprofen (27% reduction). This activity is attributed to its ability to suppress NF-κB pathway activation .

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Data

Critical ¹H and ¹³C NMR assignments for Corchoionoside C aglycon include:

Carbon PositionδC (ppm)δH (ppm, Multiplicity)
C-140.9-
C-249.32.20 (br d, 17.0 Hz)
C-374.93.45 (m)
C-6'83.24.56 (qui, 6.5 Hz)

HMBC correlations between H-7 (δH 3.45) and C-6' (δC 83.2) confirmed the ether linkage between the sesquiterpenoid and α-ionol moieties .

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) showed:

  • Base peak at m/z 409 [M+Na]⁺ (C₁₉H₃₀O₈Na).

  • Fragment ions at m/z 335 [M – hexose – corchoionol]⁺ and m/z 541 [M – 2 hexose]⁺, indicative of glycosidic cleavage patterns .

Future Research Directions

  • Synthetic Optimization: Developing scalable synthetic routes via biocatalytic methods or total synthesis.

  • Mechanistic Studies: Elucidating molecular targets in inflammatory pathways using CRISPR-Cas9 knockouts.

  • Clinical Translation: Assessing bioavailability and toxicity in preclinical models to advance therapeutic applications.

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